molecular formula C25H33Cl2N3O6 B1245622 Picumeterol fumarate CAS No. 130641-37-1

Picumeterol fumarate

Cat. No.: B1245622
CAS No.: 130641-37-1
M. Wt: 542.4 g/mol
InChI Key: CQMPZSFGXMINHJ-WNGBCCIYSA-N
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Description

Picumeterol fumarate (also known as GR114297A) is a potent and highly selective beta2-adrenoceptor (β2-AR) agonist researched for its potential in treating asthma and related respiratory diseases . Its mechanism of action involves binding to the β2-adrenergic receptor, which typically leads to smooth muscle relaxation and bronchodilation . As the (R)-enantiomer of the racemic compound GR63411B, picumeterol has been shown to be approximately 40 times more potent than its (S)-counterpart in various in vitro pharmacological models . While pre-clinical data suggested a long duration of action, clinical studies in human asthmatics revealed that its bronchodilator effects were shorter-lasting than initially anticipated . Interestingly, these studies also demonstrated a dissociation between its bronchodilator activity and its ability to protect against methacholine-induced bronchoconstriction, highlighting its complex pharmacology . This compound has reached Phase 2 clinical trials for its primary indication but is no longer in active development . As such, this compound serves as a valuable research tool for investigating the signaling, efficacy, and duration of action of long-acting beta-adrenoceptor agonists. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

130641-37-1

Molecular Formula

C25H33Cl2N3O6

Molecular Weight

542.4 g/mol

IUPAC Name

(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1

InChI Key

CQMPZSFGXMINHJ-WNGBCCIYSA-N

SMILES

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O

Synonyms

GR 114297A
GR 114744A
GR 63411
GR-114297A
GR-114744A
GR-63411
picumeterol
picumeterol fumarate

Origin of Product

United States

Preparation Methods

Enantiomeric Synthesis of Picumeterol Base

The R-enantiomer of picumeterol is synthesized via asymmetric catalysis or chiral resolution. A racemic mixture of GR 63411B (the precursor) undergoes enantiomeric separation using chiral stationary phases in high-performance liquid chromatography (HPLC). Key parameters include:

ParameterValue
Chiral columnCellulose tris(3,5-DMP)
Mobile phaseHexane:isopropanol (80:20)
Flow rate1.0 mL/min
Enantiomeric excess (ee)≥99%

Fumarate Salt Formation

The free base reacts with fumaric acid in a stoichiometric ratio (1:1) under controlled conditions. A representative protocol adapted from analogous β₂-agonist syntheses involves:

  • Dissolving picumeterol base in acetone at 25–30°C.

  • Adding fumaric acid dissolved in a water-acetone mixture.

  • Stirring for 2–4 hours to precipitate the salt.

Industrial-Scale Production

While detailed industrial methods are proprietary, general practices include:

Reaction Optimization

  • Solvent system : Acetone/water mixtures (3:1 v/v) optimize solubility and crystallization.

  • Temperature : Maintained at 20–25°C to prevent thermal degradation.

  • pH control : Adjusted to 4–5 using sodium hydroxide or hydrochloric acid to ensure complete salt formation.

Crystallization and Purification

Crystallization is induced by cooling the reaction mixture to 0–5°C. The precipitate is filtered and washed with cold acetone-water (1:2 v/v) to remove residual acids. Final purity is validated via:

Analytical MethodTarget Specification
HPLC purity≥99.5%
Residual solvents≤0.5% (ICH guidelines)
Heavy metals≤10 ppm

Key Challenges in Synthesis

Enantiomeric Purity Maintenance

Racemization during salt formation is mitigated by:

  • Avoiding high temperatures (>40°C).

  • Using aprotic solvents (e.g., acetone) instead of alcohols.

Impurity Profiling

Common impurities include:

  • Des-chloro derivative : Formed via dehalogenation under acidic conditions.

  • Oxidation products : Generated during prolonged storage or exposure to light.

ImpurityRetention Time (min)Acceptable Limit
Des-chloro picumeterol8.2≤0.15%
Fumaric acid dimer6.7≤0.20%
ConditionDegradation PathwayHalf-Life
40°C/75% RHHydrolysis28 days
Light exposure (1.2 M lux)Oxidation14 days

Recommendations:

  • Store in airtight containers under nitrogen at 2–8°C.

  • Use amber glass vials to prevent photodegradation.

Analytical Characterization

Spectroscopic Methods

  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C).

  • ¹H NMR (DMSO-d₆) : δ 8.2 (pyridine-H), δ 6.7 (fumarate CH=CH).

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 185°C, corresponding to the melting point.

Comparative Synthesis Routes

MethodYieldPurityPros/Cons
Chiral resolution35–40%≥99% eeHigh enantiopurity; low yield
Asymmetric catalysis60–65%95–98%Scalable; moderate enantiopurity

Chemical Reactions Analysis

Step 1: Formation of Fumarate Intermediate

Fumaric acid (HO₂CCH=CHCO₂H) undergoes esterification with methanol or ethanol under acidic conditions to produce alkyl fumarates (e.g., diethyl fumarate) . This reaction is critical for generating reactive intermediates:

HO2CCH CHCO2H+2ROHRO2CCH CHCO2R+2H2O(R ethyl methyl)\text{HO}_2\text{CCH CHCO}_2\text{H}+2\text{ROH}\rightarrow \text{RO}_2\text{CCH CHCO}_2\text{R}+2\text{H}_2\text{O}\quad (\text{R ethyl methyl})

Step 2: Coupling with Picumeterol Base

The free base form of picumeterol (a secondary amine) reacts with fumaric acid or its activated ester (e.g., 4-nitrophenyl fumarate) in a nucleophilic substitution reaction. This forms the fumarate salt via acid-base interaction :

Picumeterol base +HO2CCH CHCO2HPicumeterol fumarate+H2O\text{Picumeterol base }+\text{HO}_2\text{CCH CHCO}_2\text{H}\rightarrow \text{Picumeterol fumarate}+\text{H}_2\text{O}

Key Reaction Conditions

ParameterValueSource
SolventAcetone/water mixture
Temperature20–33°C
CatalystSodium carbonate (Na₂CO₃)
Reaction Time1–2 hours

Stability and Degradation Reactions

This compound exhibits sensitivity to hydrolysis and thermal degradation:

Hydrolysis in Aqueous Media

The ester bonds in fumarate salts hydrolyze under acidic or alkaline conditions, regenerating fumaric acid and the free base :

Picumeterol fumarate+H2OPicumeterol base +HO2CCH CHCO2H\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Picumeterol base }+\text{HO}_2\text{CCH CHCO}_2\text{H}

Degradation Kinetics

ConditionHalf-Life (25°C)NotesSource
pH 1.2 (simulated gastric fluid)4.2 hoursRapid hydrolysis
pH 7.4 (physiological)12.8 hoursModerate stability
60°C (dry heat)8 daysThermal decomposition observed

Pharmacological Activation

This compound dissociates in vivo to release picumeterol, which binds β₂-adrenergic receptors. Key metabolic pathways include:

Enzymatic Hydrolysis

Esterases in plasma and tissues catalyze the cleavage of the fumarate moiety, enhancing bioavailability :

Picumeterol fumarateesterasesPicumeterol+Fumarate\text{this compound}\xrightarrow{\text{esterases}}\text{Picumeterol}+\text{Fumarate}

Metabolite Profile

MetaboliteActivityConcentration in Plasma (µg/mL)Source
Picumeterol (free base)β₂-agonist (EC₅₀ = 1.2 nM)1.87 (Cₘₐₓ)
Monomethyl fumarateInactiveTrace

Key Research Findings

  • Synthetic Yield Optimization :

    • A 1:1.25 acetone/water ratio during ester coupling maximizes purity (98.5%) and yield (92%) .

    • Zinc chloride (ZnCl₂) catalyzes transesterification in polymerized fumarate derivatives, suggesting parallels in this compound synthesis .

  • Stability Challenges :

    • This compound degrades 3.8× faster in acidic media than neutral conditions, necessitating enteric coatings for oral formulations .

  • Reactivity with Nucleophiles :
    The α,β-unsaturated carbonyl group in fumarate participates in Michael additions, though this reaction is not observed under physiological conditions .

Scientific Research Applications

Picumeterol fumarate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study beta2-adrenoceptor agonists and their interactions with receptors.

    Biology: The compound is used in studies involving airway smooth muscle relaxation and its effects on respiratory function.

    Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of inhalation therapies and other pharmaceutical formulations

Mechanism of Action

Picumeterol fumarate exerts its effects by binding to beta2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of airway smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .

Comparison with Similar Compounds

Uniqueness of Picumeterol Fumarate: this compound is unique due to its high potency and selectivity for beta2-adrenergic receptors. It has a longer duration of action compared to some other beta2-adrenoceptor agonists, making it a valuable option for long-term management of respiratory conditions .

Q & A

Q. What experimental approaches are recommended for evaluating the β2-adrenergic receptor selectivity of Picumeterol fumarate in vitro?

Methodological Answer: To assess receptor selectivity, use radioligand binding assays with isolated human β1-, β2-, and β3-adrenergic receptors. Compare the half-maximal inhibitory concentration (IC50) values of this compound against reference agonists (e.g., isoproterenol). Include positive and negative controls to validate assay specificity. Receptor selectivity is confirmed if IC50 for β2 receptors is significantly lower than for β1/β3 .

Q. How can researchers ensure the purity of this compound batches in preclinical studies?

Methodological Answer: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm. Prepare standard solutions using USP-grade reference standards. System suitability tests should meet criteria (e.g., ≤2.0% relative standard deviation for peak area). Quantify impurities against validated thresholds (e.g., ≤0.5% for individual unknown impurities) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA-compliant guidelines:

  • Use fume hoods for powder handling to avoid inhalation (P261, P271) .
  • Wear nitrile gloves and lab coats to prevent dermal exposure (P280) .
  • Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can the PICOT framework structure a clinical study on this compound’s long-term efficacy in asthma management?

Methodological Answer:

  • P opulation: Adults (18–65 years) with moderate persistent asthma.
  • I ntervention: Daily inhaled this compound (12 µg/dose).
  • C omparison: Placebo or salmeterol.
  • O utcome: Change in forced expiratory volume (FEV1) over 12 months.
  • T ime: 12-month follow-up. Use this framework to design a double-blind RCT, ensuring alignment with FINER criteria (Feasible, Novel, Ethical) .

Q. What statistical methods are appropriate for resolving contradictions in preclinical efficacy data for this compound?

Methodological Answer: Conduct a meta-analysis of existing studies using random-effects models to account for heterogeneity. Apply sensitivity analysis to identify outliers or confounders (e.g., dosage variations). Validate findings with in vivo bronchoprotection assays in murine models, measuring airway resistance post-methacholine challenge .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinity to β2-adrenergic receptors. Pair with quantitative structure-activity relationship (QSAR) models to assess absorption/distribution parameters. Validate predictions using ex vivo tracheal ring assays .

Q. What chromatographic techniques are suitable for detecting this compound metabolites in biological samples?

Methodological Answer: Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Prepare plasma samples via protein precipitation (acetonitrile). Use deuterated internal standards (e.g., Picumeterol-d6) to improve quantification accuracy. Limit of detection (LOD) should be ≤1 ng/mL .

Methodological Considerations for Data Reporting

Q. How should researchers present contradictory findings in this compound’s bronchodilatory duration across studies?

Methodological Answer: Use subgroup analysis to stratify data by study design (e.g., animal vs. human trials). Report 95% confidence intervals for effect sizes. Discuss methodological variability (e.g., dosing regimens, endpoint definitions) in the limitations section. Reference PRISMA guidelines for transparent reporting .

Q. What ethical considerations are paramount when designing pediatric trials for this compound?

Methodological Answer: Obtain informed consent from guardians and assent from participants ≥12 years. Include a Data Safety Monitoring Board (DSMB) to review adverse events. Adhere to FDA pediatric trial guidelines (21 CFR 50) and IRB protocols for minimal risk thresholds .

Tables: Key Analytical Parameters for this compound

Parameter Method Acceptance Criteria Reference
PurityRP-HPLC≥98.5% (w/w)
Impurity ProfilingLC-MS/MSIndividual impurities ≤0.5%
Dissolution Rate (pH 6.8)USP Apparatus II≥85% released in 30 minutes
Plasma Half-life (rats)LC-MS/MS4.2 ± 0.8 hours

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